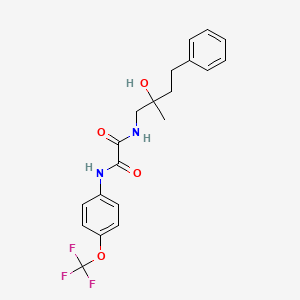
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is a major neurotransmitter in the central nervous system and is involved in various physiological processes, including learning, memory, and synaptic plasticity. Glutamate transporters play a crucial role in regulating the extracellular concentration of glutamate, and their dysfunction has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Binuclear Compounds
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been involved in the synthesis of optically active binuclear diorganotin compounds. These compounds were characterized using various techniques like IR, elemental analysis, mass spectrometry, and detailed NMR studies. This research highlights the structural complexity and potential applications of such compounds in materials science and organometallic chemistry (Jiménez‐Pérez et al., 2006).
EP1 Receptor Antagonists Discovery
In the realm of medicinal chemistry, derivatives of this compound were studied for their potential as EP1 receptor-selective antagonists. Structure-activity relationship (SAR) studies led to the discovery of compounds with optimized antagonist activity and some exhibiting in vivo activity, indicating potential therapeutic applications (Naganawa et al., 2006).
Supramolecular Architecture Study
The compound was also used in the study of supramolecular architectures, where conformational control was achieved through substitution patterns. The study detailed the influence of structural modifications on the supramolecular arrangements, providing insights into the design of molecular assemblies and nanostructures (González-González et al., 2011).
Promotion of Antiferromagnetic Exchange Interaction
In a study focused on the magnetic properties of materials, this compound played a role in the synthesis of multinuclear copper(II) complexes. The research explored the antiferromagnetic exchange interactions in these complexes, contributing to the field of magnetic materials and their potential applications (Weheabby et al., 2018).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-19(28,12-11-14-5-3-2-4-6-14)13-24-17(26)18(27)25-15-7-9-16(10-8-15)29-20(21,22)23/h2-10,28H,11-13H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYZPXIKWQPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

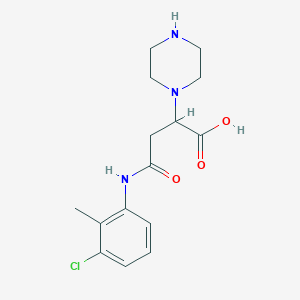
![(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol](/img/structure/B2640613.png)

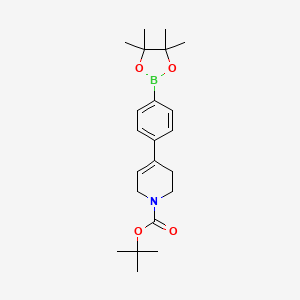
![Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate](/img/structure/B2640616.png)
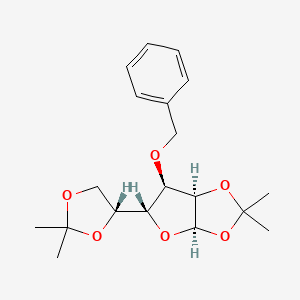

![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)
![Methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)
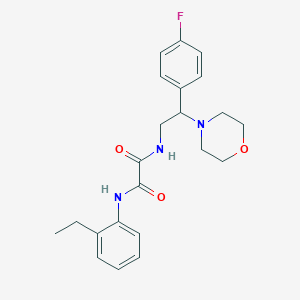

![N-(4-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2640631.png)
![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)
